

A Technical Guide to 4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(Dimethylamino)phenyldiphenylphosphine
Cat. No.:	B1306617

[Get Quote](#)

An In-depth Report for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)phenyldiphenylphosphine, identified by CAS number 739-58-2, is a crystalline organophosphorus compound belonging to the tertiary phosphine class.^[1] Its molecular architecture, which integrates a diphenylphosphine group with a dimethylamino-substituted phenyl moiety, confers unique electronic and steric characteristics.^[2] The presence of the electron-donating dimethylamino group significantly enhances its function as a ligand in coordination chemistry.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety information, and its critical applications in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and pharmaceutical development.^{[1][3]}

Core Properties and Specifications

The fundamental identifiers and physical properties of **4-(Dimethylamino)phenyldiphenylphosphine** are summarized below. It is typically supplied as a white to off-white or light yellow crystalline solid and should be stored under an inert atmosphere at room temperature.^{[1][2]}

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	739-58-2 [1]
IUPAC Name	4-(Diphenylphosphino)-N,N-dimethylaniline
Synonyms	4-(Dimethylamino)triphenylphosphine, 4-(Diphenylphosphino)-N,N-dimethylbenzeneamine [4] [5]
Molecular Formula	C ₂₀ H ₂₀ NP [2]
Molecular Weight	305.35 g/mol [4]
InChI Key	GOEGBJDTWXTPHP-UHFFFAOYSA-N [4]

| Canonical SMILES | CN(C)c1ccc(cc1)P(c2ccccc2)c3ccccc3[\[2\]](#)[\[4\]](#) |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to off-white crystalline powder or solid [1]
Melting Point	151-154 °C (lit.) [4] [6]
Solubility	Sparingly soluble in water; Soluble in organic solvents [1] [2]
pKa (Predicted)	4.20 ± 0.12 [1]
Storage Conditions	Inert atmosphere, Room Temperature [1]

| Incompatibility | Strong oxidizing agents, acids, halogenated compounds[\[1\]](#) |

Spectroscopic Data

Comprehensive spectroscopic data is crucial for the structural confirmation and purity assessment of **4-(Dimethylamino)phenyldiphenylphosphine**. Various analytical techniques have been employed to characterize this compound.

Table 3: Summary of Available Spectroscopic Data

Technique	Availability	Source
¹ H NMR	Spectrum available	PubChem, ChemicalBook[7][8]
¹³ C NMR	Spectrum available	ChemicalBook[8]
³¹ P NMR	Data available for derivatives[9]	NIH, RSC[9][10]
FTIR / ATR-IR	Spectra available	PubChem[7]
Raman Spectroscopy	Spectrum available	PubChem[7]

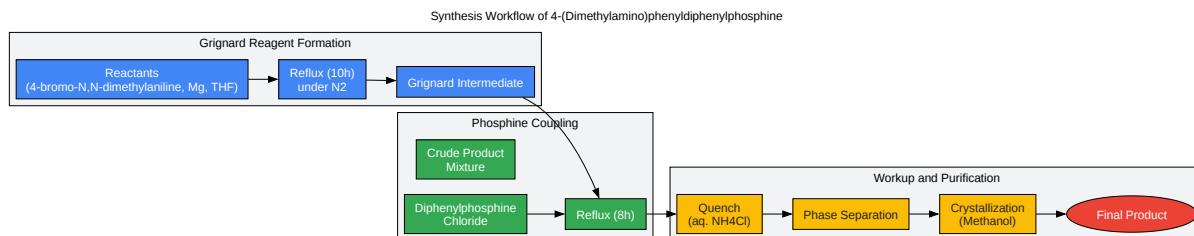
| Mass Spectrometry | Spectrum available | ChemicalBook[8] |

Synthesis and Handling

4-(Dimethylamino)phenyldiphenylphosphine is a synthetic compound with no known natural sources.[1] Its preparation is typically conducted on a laboratory scale using air- and moisture-sensitive techniques.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a common method for the synthesis of **4-(Dimethylamino)phenyldiphenylphosphine** starting from 4-bromo-N,N-dimethylaniline.[6]


Materials:

- 4-bromo-N,N-dimethylaniline (50 g)
- Magnesium turnings (7 g)
- Anhydrous tetrahydrofuran (THF) (400 mL)

- Diphenylphosphine chloride (61 g)
- Saturated aqueous ammonium chloride solution
- Methanol
- Nitrogen gas supply
- 1 L three-necked flask and standard glassware for reflux and inert atmosphere reactions

Procedure:

- Under a nitrogen atmosphere, add 4-bromo-N,N-dimethylaniline (50 g), magnesium turnings (7 g), and anhydrous THF (400 mL) to a 1 L three-necked flask.
- Heat the mixture to reflux and maintain for 10 hours to facilitate the formation of the Grignard reagent.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add diphenylphosphine chloride (61 g) dropwise to the Grignard reagent at room temperature.
- Once the addition is complete, heat the reaction mixture to reflux for an additional 8 hours.
- Cool the resulting mixture in an ice-water bath.
- Slowly quench the reaction by adding the mixture to 200 mL of a saturated aqueous ammonium chloride solution.
- Separate the organic phase.
- Induce crystallization from the organic phase by adding methanol.
- Filter the resulting solid to yield the final product, **4-(Dimethylamino)phenyldiphenylphosphine**. A yield of approximately 74 g (96%) of a white solid can be expected.^[6]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-(Dimethylamino)phenyldiphenylphosphine**.

Safety and Handling

This compound is considered moderately hazardous and is an irritant.[\[1\]](#)[\[7\]](#) Standard laboratory safety precautions should be strictly followed.

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation [7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation [7]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[\[7\]](#) |

- Personal Protective Equipment (PPE): Use of an N95-type dust mask, chemical-resistant gloves, and safety goggles is required.

- Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[\[1\]](#)

Applications in Homogeneous Catalysis

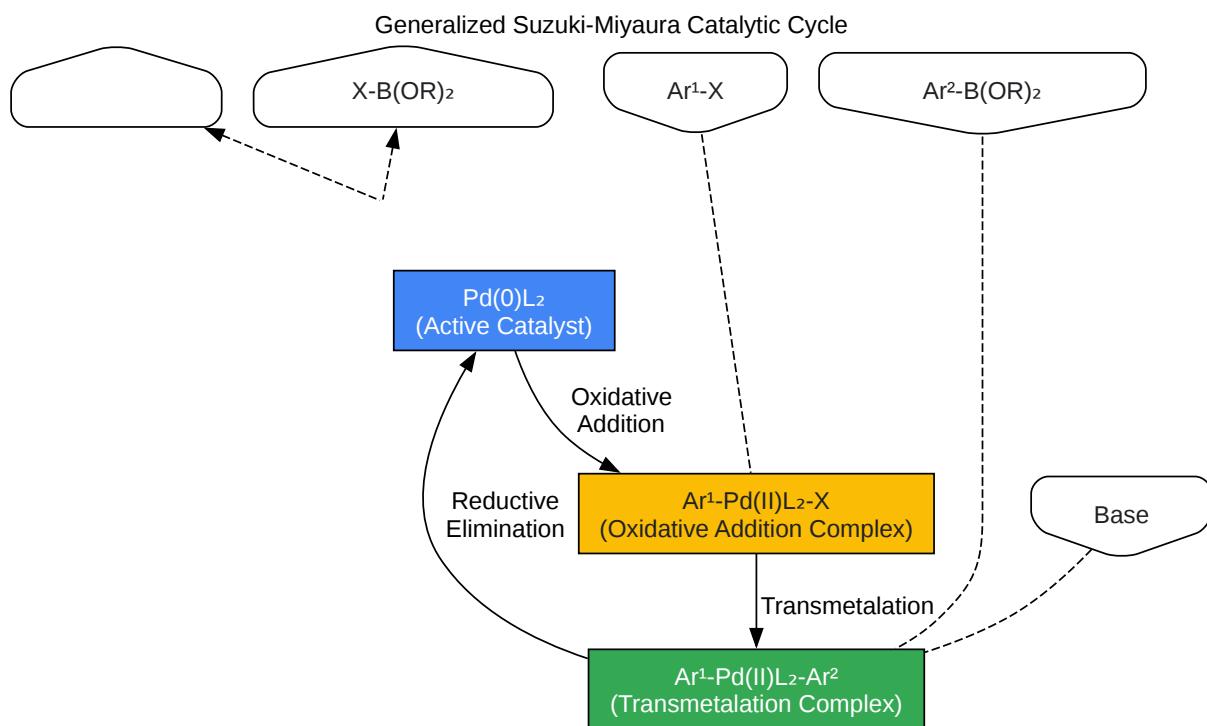
The primary application of **4-(Dimethylamino)phenyldiphenylphosphine** is as a ligand in homogeneous catalysis.[\[1\]](#) It is particularly effective in palladium-catalyzed cross-coupling reactions, where it modulates the electronic properties and stability of the metal center, often leading to higher yields and improved selectivity.[\[3\]](#)

It is a suitable ligand for a wide range of transformations, including:

- Suzuki-Miyaura Coupling[\[4\]](#)[\[5\]](#)
- Heck Reaction[\[4\]](#)[\[5\]](#)
- Buchwald-Hartwig Amination[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Sonogashira Coupling[\[4\]](#)[\[5\]](#)
- Stille Coupling[\[4\]](#)[\[5\]](#)
- Negishi Coupling[\[4\]](#)[\[5\]](#)
- Hiyama Coupling[\[4\]](#)[\[5\]](#)
- Hydroformylation of octene[\[4\]](#)[\[6\]](#)

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, using **4-(Dimethylamino)phenyldiphenylphosphine** as the ligand. Conditions should be optimized for specific substrates.


Materials:

- Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
- Arylboronic Acid (1.2 mmol)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ or similar palladium precursor (0.02 mmol, 2 mol%)
- **4-(Dimethylamino)phenyldiphenylphosphine** (0.04 mmol, 4 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4) (2.0 mmol)
- Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture) (5 mL)
- Nitrogen or Argon gas supply

Procedure:

- To an oven-dried reaction vessel, add the palladium precursor, **4-(Dimethylamino)phenyldiphenylphosphine**, the aryl halide, the arylboronic acid, and the base.
- Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture with stirring at a temperature between 80-110 °C.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for Suzuki-Miyaura coupling where 'L' is the phosphine ligand.

Structural Analysis and Derivatives

While crystal structure data for the parent phosphine is available, related derivatives have also been studied to probe its properties.^[7] The selenium derivative, [4-(Dimethylamino)phenyl]diphenylphosphine selenide, has been synthesized and characterized

by single-crystal X-ray diffraction, providing insight into the steric and electronic parameters of the parent ligand.[9]

Table 5: Crystal Data for [4-(Dimethylamino)phenyl]diphenylphosphine selenide

Parameter	Value
Formula	<chem>C20H20NPSe</chem> [9]
Crystal System	Monoclinic[9]
Space Group	P 2 ₁ /c[9]
a (Å)	12.1757 (13)[9]
b (Å)	10.6173 (11)[9]
c (Å)	17.5211 (14)[9]
β (°)	128.098 (5)[9]
Volume (Å ³)	1782.5 (3)[9]
Z	4[9]

| Tolman Cone Angle | 157°[9] |

The study of this selenide derivative, including the measurement of the ¹J(³¹P-⁷⁷Se) coupling constant, serves as a useful probe for quantifying the electronic properties of the phosphine ligand itself.[9]

Conclusion

4-(Dimethylamino)phenyldiphenylphosphine is a valuable and versatile phosphine ligand with significant utility in synthetic organic chemistry. Its well-defined properties, established synthetic routes, and proven efficacy in a multitude of palladium-catalyzed cross-coupling reactions make it an important tool for researchers in academia and industry. For professionals in drug development and materials science, this ligand facilitates the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many active pharmaceutical

ingredients and functional materials.^[3] Proper handling and an understanding of its catalytic applications are key to leveraging its full potential in innovative synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS 739-58-2: 4-(dimethylamino)phenyl-diphenyl-phosphine [cymitquimica.com]
- 3. nbinno.com [nbino.com]
- 4. 4-(Dimethylamino)phenyldiphenylphosphine 95 739-58-2 [sigmaaldrich.com]
- 5. 4-(Dimethylamino)phenyldiphenylphosphine 95 739-58-2 [sigmaaldrich.com]
- 6. 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE | 739-58-2 [chemicalbook.com]
- 7. 4-(Dimethylamino)phenyldiphenylphosphine | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE(739-58-2) 1H NMR spectrum [chemicalbook.com]
- 9. [4-(Dimethylamino)phenyl]diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to 4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306617#4-dimethylamino-phenyldiphenylphosphine-cas-number-739-58-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com